molecular formula C18H18BrN3O2S2 B15085714 N-(4-bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 618427-66-0

N-(4-bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B15085714
CAS No.: 618427-66-0
M. Wt: 452.4 g/mol
InChI Key: PJKFDZSJJNKJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative with a molecular formula of C₁₈H₁₈BrN₃O₂S₂ and an average molecular mass of 452.385 g/mol . Its structure comprises:

  • A 4-bromophenyl group linked via an acetamide bridge.
  • A thieno[2,3-d]pyrimidin-4-one core substituted with ethyl and methyl groups at positions 3, 5, and 4.
  • A sulfanyl (-S-) group connecting the acetamide and heterocyclic moieties.

Properties

CAS No.

618427-66-0

Molecular Formula

C18H18BrN3O2S2

Molecular Weight

452.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H18BrN3O2S2/c1-4-22-17(24)15-10(2)11(3)26-16(15)21-18(22)25-9-14(23)20-13-7-5-12(19)6-8-13/h5-8H,4,9H2,1-3H3,(H,20,23)

InChI Key

PJKFDZSJJNKJEA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Br)SC(=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thienopyrimidine ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated precursor and a suitable catalyst.

    Acetamide Linkage Formation: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidine derivatives.

    Substitution: Formation of substituted bromophenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Core Substituent Modifications

Compound Name Substituents on Thienopyrimidinone Core Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Compound A 3-ethyl, 5,6-dimethyl C₁₈H₁₈BrN₃O₂S₂ 452.385 Reference compound
N-(4-Bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 3-(4-methoxyphenyl), hexahydrobenzothieno C₂₆H₂₅BrN₄O₃S₂ 593.60 - Methoxyaryl substitution
- Saturated benzothieno ring
N-(2-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 3-ethyl, 5,6-dimethyl C₁₈H₁₈BrN₃O₂S₂ 452.385 Bromine at ortho position on phenyl

Key Observations :

  • The 4-methoxyphenyl group introduces electron-donating effects, which may alter binding affinity in biological targets.
  • Positional Isomerism (): The ortho-bromophenyl analog exhibits steric hindrance near the acetamide group, which could reduce intermolecular interactions (e.g., hydrogen bonding) compared to Compound A ’s para-bromophenyl configuration.

Modifications in the Acetamide-Linked Heterocycle

Table 2: Heterocycle Variations

Compound Name Heterocycle System Molecular Formula Key Functional Differences
Compound A Thieno[2,3-d]pyrimidin-4-one C₁₈H₁₈BrN₃O₂S₂ Aromatic, fused thiophene-pyrimidine
2-[(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidin-2-yl C₁₄H₁₆N₄OS Simpler pyrimidine core; lacks thiophene
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide 1,6-Dihydropyrimidin-6-one C₁₃H₁₂BrN₃O₂S Non-aromatic, reduced pyrimidine ring

Key Observations :

  • Simplified Pyrimidine Core (): The absence of the thiophene ring reduces molecular planarity and may diminish π-π stacking interactions in biological systems.
  • Reduced Pyrimidine System (): The 1,6-dihydropyrimidin-6-one analog lacks aromaticity, altering electronic properties and hydrogen-bonding capacity. This compound reported a melting point >259°C , suggesting high crystallinity compared to Compound A .

Impact of Substituents on Physicochemical Properties

Table 3: Substituent Effects on Solubility and Reactivity

Compound Name Substituent Effects Reference
Compound A - Bromophenyl: High lipophilicity
- Ethyl/methyl groups: Moderate steric bulk
N-(3-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide - Dual bromine atoms: Increased molecular weight (MW = 602.36 g/mol) and lipophilicity
- Hexahydro ring: Enhanced solubility in polar solvents
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide - Non-aromatic core: Higher polarity
- Methyl group: Minimal steric impact

Key Observations :

  • Non-Aromatic Core (): The 1,6-dihydropyrimidinone system’s polarity may improve solubility in dimethyl sulfoxide (DMSO) or aqueous buffers, as evidenced by its synthesis in DMSO-d6 for NMR studies .

Biological Activity

N-(4-bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex compound notable for its unique structural features, including a thieno[2,3-d]pyrimidine moiety. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide biosynthesis and is a target in cancer therapy.

The thieno[2,3-d]pyrimidine scaffold is recognized for its pharmacological significance, particularly in the development of antitumor agents. The presence of the bromophenyl group and sulfanyl acetamide linkage enhances its biological activity by facilitating interactions with various biological targets.

Key Structural Features:

  • Thieno[2,3-d]pyrimidine core: Associated with enzyme inhibition and anticancer properties.
  • Bromophenyl group: May influence binding affinity and selectivity towards biological targets.

Inhibition of Dihydrofolate Reductase (DHFR)

This compound exhibits significant inhibitory activity against DHFR. This inhibition is critical as DHFR is essential for DNA synthesis and cell proliferation.

Research Findings:

  • Binding Affinity: Molecular docking studies indicate that this compound has a favorable binding profile within the active site of DHFR, suggesting strong interactions that could lead to effective inhibition .
  • Antitumor Properties: Compounds with similar structures have demonstrated antitumor effects by disrupting DNA synthesis pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized through a comparison with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
N-(2-bromophenyl)-2-[...]-acetamideSimilar thieno[2,3-d]pyrimidine scaffoldAntitumor activity
5-Fluoro-N-(4-methylphenyl)-...Fluorinated variant with altered lipophilicityEnhanced DHFR inhibition
6-Methoxy-N-(phenyl)-...Methoxy substituent affecting solubilityVarying anticancer properties

This table illustrates how structural modifications can impact biological activities and pharmacological properties.

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

  • Anticancer Activity: A study demonstrated that derivatives of thieno[2,3-d]pyrimidines displayed potent cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Pharmacokinetics and Toxicity: Investigations into the pharmacokinetic profiles of similar compounds revealed that modifications to the thieno[2,3-d]pyrimidine structure can enhance bioavailability while reducing toxicity .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting from precursor molecules like 3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine and functionalized acetamide derivatives. Key steps include:

  • Thiol-ether linkage formation : Reacting the thienopyrimidine core with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. DMSO) and catalyst loading (e.g., triethylamine) to suppress side reactions like oxidation of the sulfanyl group .

Q. Which analytical techniques are most suitable for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl and methyl groups on the thienopyrimidine core).
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₉H₂₀BrN₃O₂S₂).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural determination?

  • Software tools : Use SHELXL for refinement and PLATON for validation of hydrogen-bonding networks and symmetry checks.
  • Data collection : High-resolution X-ray diffraction (Mo-Kα radiation, 100 K) to mitigate thermal motion artifacts.
  • Twinned crystals : Apply twin-law matrices (e.g., two-fold rotation) during data integration .
  • Example unit cell parameters :
ParameterValue (Å/°)
a18.220
b8.118
c19.628
β108.76
Space GroupP2₁/c
(Derived from analogous structures in ).

Q. What experimental strategies elucidate hydrogen-bonding patterns and their role in crystal packing?

  • Graph-set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to identify supramolecular synthons.
  • Temperature-dependent studies : Compare hydrogen-bond lengths at 100 K vs. 298 K to assess thermal stability.
  • DFT calculations : Optimize molecular geometry (e.g., B3LYP/6-31G*) and compare with crystallographic data to validate intermolecular interactions .

Q. How can researchers design experiments to evaluate environmental fate and transformation pathways?

  • Laboratory studies : Use OECD 308/309 guidelines to assess hydrolysis (pH 4–9 buffers) and photolysis (UV light, λ = 254 nm).
  • Biotic transformations : Incubate with soil microbiota (e.g., Pseudomonas spp.) and monitor degradation via LC-MS/MS.
  • Partition coefficients : Measure log Kow (octanol-water) and log Koc (soil organic carbon) to predict environmental mobility .

Q. What approaches are effective in studying the compound’s interaction with biological targets (e.g., kinases)?

  • Molecular docking : Use AutoDock Vina to model binding to CDK2/CDK4 active sites (PDB IDs: 1H1S, 2W96).
  • Enzyme assays : Measure IC₅₀ values via fluorescence-based kinase inhibition assays (e.g., ADP-Glo™).
  • Mutagenesis : Replace key residues (e.g., Lys89 in CDK2) to validate binding interactions .

Data Contradiction Analysis

Q. How should discrepancies between computational and experimental solubility data be addressed?

  • Solvent selection : Re-evaluate solvent polarity (e.g., DMSO vs. acetonitrile) using Hansen solubility parameters.
  • Aggregation studies : Perform dynamic light scattering (DLS) to detect nanoaggregates that reduce apparent solubility.
  • Temperature calibration : Ensure consistency between computational (COSMO-RS) and experimental (shake-flask method) conditions .

Methodological Best Practices

Q. What quality control measures are critical for reproducibility in pharmacological studies?

  • Batch consistency : Use ¹H NMR to verify purity (>98%) across synthetic batches.
  • Stability testing : Store samples under argon at –20°C to prevent sulfanyl group oxidation.
  • Positive controls : Include reference inhibitors (e.g., roscovitine for kinase assays) to validate experimental setups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.